(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring.
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10-12H,4-5H2 |
InChI Key |
DSMYMVBTVMZREI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NCCO2)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves the reaction of a benzoxazine derivative with a boronic acid reagent. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzoxazine with a boronic acid in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of a boronic acid group into the benzoxazine ring using a borylation reagent such as bis(pinacolato)diboron.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzoxazine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic esters, amines, and substituted benzoxazines.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid include other boronic acid derivatives such as:
- Phenylboronic Acid
- Pyridine-3-boronic Acid
- (4-Methoxyphenyl)boronic Acid
Compared to these compounds, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves the reaction of 2-aminophenol derivatives with boronic acid under specific conditions. Several studies have reported variations in the synthetic routes to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit notable antimicrobial activity. For instance, a study demonstrated that certain synthesized compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 5.98 to >30 μg/mL against Mycobacterium tuberculosis H37Ra. The compounds tested included various substituted derivatives which displayed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, with some exhibiting MIC values as low as 7 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5a | 10.42 | High |
| 5b | 11.81 | High |
| 5c | 18.79 | Moderate |
| 5d | 5.98 | Very High |
| 5e | 19.21 | Moderate |
| 5f | 24.81 | Moderate |
| 5g | 14.81 | Moderate |
Neuropharmacological Effects
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid has been investigated for its effects on serotonin receptors, particularly the 5-HT6 receptor. Compounds derived from this structure have shown subnanomolar affinities for the receptor and good blood-brain barrier penetration in rat models . This suggests potential applications in treating neurodegenerative diseases and mood disorders.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, certain derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for these compounds were reported to be comparable to established AChE inhibitors like donepezil .
Case Studies
- Antitubercular Activity : A series of synthesized benzo[b][1,4]oxazine derivatives were tested against Mycobacterium tuberculosis, revealing that specific substitutions significantly enhanced their activity . The relationship between structure and activity was elucidated through molecular docking studies.
- Neuropharmacological Evaluation : A study involving the evaluation of several derivatives as potential treatments for cognitive disorders highlighted their ability to modulate serotonin pathways effectively . The findings indicated that these compounds could serve as lead candidates for further development in neuropharmacology.
The biological activity of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The binding affinity to serotonin receptors suggests a mechanism that could influence neurotransmitter systems involved in mood regulation.
- Enzyme Inhibition : The inhibition of AChE indicates a potential mechanism for enhancing cholinergic transmission in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
